7-Bromo-3-methyl-1H-indazole-5-carboxylic acid

Physicochemical property Lipophilicity Drug design

7-Bromo-3-methyl-1H-indazole-5-carboxylic acid (CAS 1779886-27-9) is a trisubstituted indazole building block bearing a C7 bromine, a C3 methyl group, and a C5 carboxylic acid handle on the bicyclic heteroaromatic core. With a molecular formula of C₉H₇BrN₂O₂, a molecular weight of 255.07 g·mol⁻¹, a computed XLogP3 of 2.2, and a topological polar surface area of 66 Ų, the compound occupies a physicochemical space distinct from its des-bromo and des-methyl analogs.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B7966721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-methyl-1H-indazole-5-carboxylic acid
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=C(C2=NN1)Br)C(=O)O
InChIInChI=1S/C9H7BrN2O2/c1-4-6-2-5(9(13)14)3-7(10)8(6)12-11-4/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyBGQABMWBQPCKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-methyl-1H-indazole-5-carboxylic acid – Core Properties and Procurement-Relevant Identification


7-Bromo-3-methyl-1H-indazole-5-carboxylic acid (CAS 1779886-27-9) is a trisubstituted indazole building block bearing a C7 bromine, a C3 methyl group, and a C5 carboxylic acid handle on the bicyclic heteroaromatic core [1]. With a molecular formula of C₉H₇BrN₂O₂, a molecular weight of 255.07 g·mol⁻¹, a computed XLogP3 of 2.2, and a topological polar surface area of 66 Ų, the compound occupies a physicochemical space distinct from its des-bromo and des-methyl analogs [1]. It is supplied primarily as a research intermediate for medicinal chemistry and chemical biology programmes, with typical commercial purity ≥95% .

Why 7-Bromo-3-methyl-1H-indazole-5-carboxylic Acid Cannot Be Replaced by Simple Indazole-5-carboxylic Acid Analogs


Indazole-5-carboxylic acid derivatives bearing different halogen, alkyl, or regioisomeric substitution patterns are not interchangeable building blocks. The C7 bromine atom is installed at the indazole position that exhibits the lowest intrinsic reactivity toward electrophilic bromination (bimolecular rate coefficient for Br₂ attack on molecular indazole: 0.4 × 10⁻³ dm³·mol⁻¹·s⁻¹ at C7, versus 4.2 at C5 and 2.8 at C3) [1], making direct late-stage C7 bromination synthetically challenging. The C3 methyl group alters the tautomeric equilibrium of the indazole NH and modulates the acidity of the pyrazole ring proton [2]. Consequently, procurement of the specific 7-bromo-3-methyl-5-carboxy regioisomer is essential when a synthetic sequence requires a C7 aryl/alkenyl/alkynyl coupling handle in the presence of a C5 carboxylate and a C3 methyl group that locks the annular tautomerism.

Quantitative Differentiation Evidence: 7-Bromo-3-methyl-1H-indazole-5-carboxylic Acid Versus Closest Analogs


Lipophilicity Shift Driven by the C7 Bromine Atom

The presence of the C7 bromine substantially elevates computed lipophilicity relative to the non-halogenated parent scaffold. 7-Bromo-3-methyl-1H-indazole-5-carboxylic acid exhibits an XLogP3 of 2.2 [1], compared with an XLogP3 of 1.5 for 3-methyl-1H-indazole-5-carboxylic acid (CID 59694489, CAS 885223-58-5) [2]. This ΔXLogP3 of +0.7 units corresponds to an approximately five-fold increase in computed octanol-water partition coefficient, which has direct implications for passive membrane permeability and off-target promiscuity profiles in lead optimisation.

Physicochemical property Lipophilicity Drug design

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Libraries

Compared with the non-brominated 3-methyl-1H-indazole-5-carboxylic acid (MW 176.17 g·mol⁻¹, 13 heavy atoms) [1], the target compound has a molecular weight of 255.07 g·mol⁻¹ and 14 heavy atoms [2]. The increase of 78.90 g·mol⁻¹ (one bromine atom) shifts the compound from classic fragment space (MW < 250) into the upper boundary of fragment-lead-like space while retaining compliance with the Rule of Three. In contrast, the 7-chloro analog (MW 210.62 g·mol⁻¹) occupies an intermediate position, and the 7-iodo analog would exceed MW 300. The bromine atom thus offers a finely balanced increase in molecular complexity without the metabolic lability or excessive steric bulk associated with iodine.

Fragment-based drug discovery Lead-like properties Molecular complexity

C7 Bromination Kinetic Barrier Creates Unique Synthetic Value for the Pre-Formed Building Block

Electrophilic bromination of the indazole nucleus is strongly regioselective, with the C7 position being kinetically the least accessible. Quantitative kinetic data for molecular indazole in aqueous solution at 25 °C give bimolecular rate coefficients (10⁻³ k°bi/dm³·mol⁻¹·s⁻¹) of 4.2 at C5, 2.8 at C3, and only 0.4 at C7 [1]. This >10-fold rate disadvantage of C7 versus C5 means that direct bromination of 3-methyl-1H-indazole-5-carboxylic acid would overwhelmingly produce the C5-bromo regioisomer, not the desired 7-bromo product. The C3 methyl group present in 3-methylindazoles directs electrophilic substitution toward the C5 position of the benzo ring, further disfavoring C7 functionalization [2]. The commercial availability of 7-bromo-3-methyl-1H-indazole-5-carboxylic acid therefore bypasses a low-yielding, non-selective bromination step that would otherwise require chromatographic separation of regioisomers.

Synthetic accessibility Regioselective functionalization Building block strategy

Halogen-Specific Cross-Coupling Reactivity: C7-Br versus C7-Cl and C7-I

The C7 bromine atom provides a balanced reactivity profile for palladium-catalyzed cross-coupling reactions. The C(sp²)–Br bond dissociation energy in bromoarenes is approximately 337 kJ·mol⁻¹, compared with ~399 kJ·mol⁻¹ for C(sp²)–Cl and ~272 kJ·mol⁻¹ for C(sp²)–I [1]. This places the 7-bromo compound in the optimal window for oxidative addition to Pd(0) catalysts: more reactive than the 7-chloro analog (which often requires specialised ligands or elevated temperatures for efficient coupling) yet less prone to unproductive homocoupling and decomposition than the 7-iodo analog [2]. Recent work on regioselective C7 Suzuki–Miyaura coupling of 7-bromo-4-substituted-1H-indazoles with arylboronic acids has demonstrated efficient C–C bond formation under standard Pd(PPh₃)₄/Na₂CO₃/dioxane conditions, confirming the viability of the C7 bromide as a competent coupling partner [3].

Suzuki-Miyaura coupling Cross-coupling C-X bond dissociation energy

Tautomeric Control by the C3 Methyl Group: Implications for NH-Directed Functionalization

In NH-free indazoles, the unsubstituted pyrazole ring undergoes rapid prototropic tautomerism (1H ⇌ 2H), leading to an equilibrating mixture of N1 and N2 regioisomers that can compromise the regiochemical fidelity of N-alkylation, N-arylation, or N-acylation reactions [1]. The C3 methyl substituent in 7-bromo-3-methyl-1H-indazole-5-carboxylic acid biases the tautomeric equilibrium toward the 1H-tautomer by stabilising the annular double-bond arrangement through hyperconjugation and steric effects [2]. In contrast, 7-bromo-1H-indazole-5-carboxylic acid (CAS 1782550-47-3), which lacks the C3 methyl group, exists as an equilibrating mixture of 1H and 2H tautomers, potentially yielding mixtures of N1- and N2-functionalised products upon derivatisation [3]. This confers a practical advantage for the 3-methyl-substituted compound in synthetic sequences requiring a single, defined N-functionalisation outcome.

Tautomerism N-functionalization Regioselectivity

Optimal Procurement and Deployment Scenarios for 7-Bromo-3-methyl-1H-indazole-5-carboxylic Acid


Kinase Inhibitor Library Design Requiring a C7 Aryl Coupling Handle

Medicinal chemistry programmes targeting the ATP-binding pocket of protein kinases often exploit the indazole core as a hinge-binding motif. The C7 bromine enables late-stage Suzuki–Miyaura diversification to explore vectors extending toward the solvent-exposed region or the ribose pocket. The C3 methyl group locks the 1H-tautomer, ensuring that subsequent N1-functionalisation (e.g., installation of a piperidine or piperazine solubilising group) proceeds with high regiochemical fidelity [1]. The XLogP3 of 2.2 and TPSA of 66 Ų place the core scaffold within lead-like chemical space, suitable for CNS-penetrant kinase programmes where bromine-driven lipophilicity can be exploited for blood-brain barrier permeability [2].

Fragment-Based Screening Library Expansion with Anomalous Scattering Capability

The 7-bromo substituent provides a strong anomalous scattering signal (f″ = 1.28 e⁻ at Cu Kα wavelength) for macromolecular X-ray crystallography, enabling definitive assignment of binding orientation in fragment-soaking experiments. At MW 255.07 g·mol⁻¹, the compound remains within the acceptable mass range for fragment screening libraries (typically MW < 300) while offering significantly higher electron density for unambiguous electron density map fitting compared to the non-halogenated counterpart (MW 176.17 g·mol⁻¹, no anomalous signal) [3]. The carboxylic acid group at C5 provides a conjugation handle for biophysical assay tethering or for conversion to amide or ester derivatives during hit-to-lead expansion.

Dual-Functional Building Block for Parallel Library Synthesis

The orthogonal reactivity profile—C7 bromide for cross-coupling and C5 carboxylic acid for amide bond formation—enables two-directional diversification in a single synthetic intermediate without protecting group manipulation. The kinetic inaccessibility of the C7 position to direct electrophilic bromination (rate coefficient 0.4 × 10⁻³ dm³·mol⁻¹·s⁻¹, >10-fold lower than C5) [4] means that the pre-formed building block circumvents a problematic bromination step that would otherwise require extensive optimisation and chromatographic purification. This translates to higher throughput in parallel synthesis workflows and more reliable supply-chain predictability for lead optimisation projects.

Bromoindazole Core for Targeted Protein Degradation (PROTAC) Linker Attachment

In PROTAC (Proteolysis Targeting Chimera) design, the carboxylic acid at C5 serves as a conjugation point for E3 ligase ligand attachment (e.g., VHL or cereblon recruiting motifs), while the C7 bromine provides a versatile handle for Suzuki coupling to install the target-protein-binding warhead. The balanced C–Br bond energy (~337 kJ·mol⁻¹) ensures efficient Pd-catalysed coupling under mild conditions without the premature decomposition observed with iodoarenes [5]. The C3 methyl group maintains the 1H-tautomer, preventing regioisomeric mixtures during the linker attachment step and thereby simplifying the purification of the final heterobifunctional degrader molecule.

Quote Request

Request a Quote for 7-Bromo-3-methyl-1H-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.